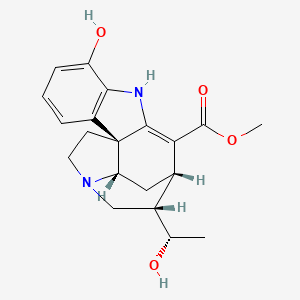

Scholaricine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scholaricine is an alkaloid. It has a role as a metabolite.

This compound is a natural product found in Alstonia, Alstonia scholaris, and Alstonia angustiloba with data available.

科学的研究の応用

民族薬物学における応用

Scholaricineは、インド亜大陸、オーストラリア、マレー半島原産の熱帯樹であるAlstonia scholarisから抽出されます {svg_1}. この植物は、伝統中国医学とアーユルヴェーダにおいて、発熱、痛み、炎症、癌、呼吸器疾患、皮膚疾患の治療効果があるとされています {svg_2}.

植物化学

Alstonia scholarisは、イリドイド、クマリン、フラボノイド、ステロイドと共に、約169種類のアルカロイドを含むことが知られています {svg_3}. This compound型のアルカロイドは、A. scholaris {svg_4}の主要な生体内暴露化学成分の一つです。

抗ウイルス活性

Alstonia scholarisから単離されたアルカロイドであるストリクタミンは、アシクロビルと同等の抗ウイルス活性を示しました {svg_5}. これは、this compoundおよび関連するアルカロイドが、抗ウイルス療法において潜在的な応用可能性を持つことを示唆しています。

抗炎症および鎮痛効果

ピクリニン、バレサミン、this compoundなどのアルカロイドは、生体内で抗炎症および鎮痛効果を示しました {svg_6}. これは、this compoundが、新しい抗炎症薬や鎮痛薬の開発に用いられる可能性があることを示しています。

放射線誘発損傷からの保護

This compoundを含むAlstonia scholarisの水アルコール樹皮抽出物でマウスを前処理すると、全身γ線照射誘発の血液学的および生化学的変化から保護されました {svg_7}. これは、this compoundが、放射線療法において潜在的な応用可能性を持つことを示唆しています。

バイオアベイラビリティ

This compound型のアルカロイドの経口バイオアベイラビリティは、バレサミン型およびピクリニン型のアルカロイドよりも高くなっています {svg_8}. これは、this compoundが、体内により効果的に吸収され、利用される可能性があり、その治療効果を向上させる可能性を示しています。

アルカロイド産生の季節変動

This compoundを含むアルカロイドの産生は、Alstonia scholarisでは、組織特異的な代謝と季節変動によって変化します {svg_9}. これは、治療用途のthis compoundの収穫と抽出に影響を与える可能性があります。

商業化の可能性

Alstonia scholarisは100を超える特許と数多くの薬理学的活性を有していますが、市場に出回っている製品は1つだけです {svg_10}. これは、this compoundおよび関連製品の商業化に必要な知識と要件との間にギャップがあることを示唆しています。

作用機序

Target of Action

Scholaricine primarily targets vincristine-resistant KB cells, a type of cancer cell . It reverses the multidrug resistance in these cells, making them more susceptible to treatment .

Mode of Action

This compound interacts with its targets by reversing their resistance to drugs. This is achieved by inhibiting the efflux pump mechanism that these cells use to expel drugs, thereby increasing the intracellular concentration of the drug and enhancing its therapeutic effect .

Biochemical Pathways

It is known that this compound’s action involves the inhibition of the efflux pump mechanism, which is a crucial component of the multidrug resistance pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate a rapid onset of action, with a Tmax (time to reach maximum concentration) within 10 minutes for this compound . It is then eliminated from the plasma after 24 hours . These properties suggest that this compound has good bioavailability, which is crucial for its therapeutic effect .

Result of Action

The primary result of this compound’s action is the reversal of multidrug resistance in vincristine-resistant KB cells . This increases the effectiveness of drug treatments against these cells, potentially leading to better treatment outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of alkaloids

将来の方向性

Despite over 100 patents and numerous pharmacological activities of A. scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids will require structure-activity relationship studies with natural analogues of this scaffold . This suggests a gap between the existing knowledge and the requisites for commercialization of A. scholaris derived products .

生化学分析

Biochemical Properties

Scholaricine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor-kappa B (NF-κB), thereby modulating inflammatory and immune responses . This compound also binds to DNA, influencing gene expression and cellular functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax . It also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In immune cells, this compound modulates cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This compound inhibits the activity of enzymes like COX and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators . It also interacts with transcription factors such as NF-κB, modulating the expression of genes involved in inflammation and immune responses . Furthermore, this compound induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its potency may decrease over time . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular functions, such as apoptosis and cytokine production, persist for several hours to days after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . The maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) for this compound have been established in animal studies, providing valuable information for its safe use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydroxylation and glucuronidation reactions . These metabolic processes facilitate the elimination of this compound from the body. Enzymes such as cytochrome P450 (CYP) play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . This compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of this compound within the body is influenced by factors such as tissue-specific metabolism and seasonal variations .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of cells . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization allows this compound to interact with its target biomolecules, modulating cellular functions and responses .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Scholaricine involves the condensation of two molecules of 2,4-dihydroxybenzaldehyde with one molecule of 2,3-diaminopyridine.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,3-diaminopyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde (1.0 mmol) and 2,3-diaminopyridine (0.5 mmol) in ethanol (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with ethanol.", "Step 3: Dry the product under vacuum to obtain Scholaricine as a yellow solid." ] } | |

CAS番号 |

99694-90-3 |

分子式 |

C20H24N2O4 |

分子量 |

356.4 g/mol |

IUPAC名 |

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12+,15-,20+/m0/s1 |

InChIキー |

GNCUCBQZLQLSOF-KJPXCLDGSA-N |

異性体SMILES |

C[C@@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

正規SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

外観 |

Powder |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。